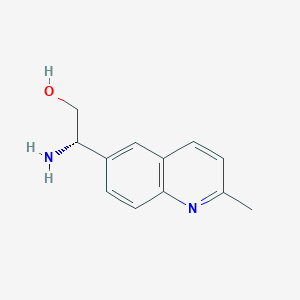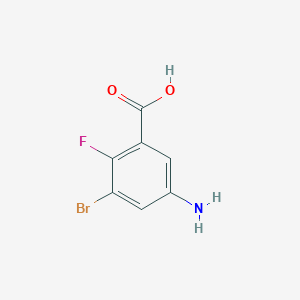![molecular formula C15H17BrN2O2 B15321500 tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C15H19BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a bromoisoquinoline moiety, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate typically involves organic synthesis techniques. One common method includes the reaction of 7-bromoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoquinoline moiety can undergo oxidation to form quinoline derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Substitution Reactions: Formation of N-substituted isoquinoline derivatives.
Oxidation Reactions: Formation of quinoline derivatives.
Reduction Reactions: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The bromoisoquinoline moiety can bind to enzymes or receptors, modulating their activity. The carbamate group may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-[(7-chloroisoquinolin-3-yl)methyl]carbamate
- tert-Butyl N-[(7-fluoroisoquinolin-3-yl)methyl]carbamate
- tert-Butyl N-[(7-iodoisoquinolin-3-yl)methyl]carbamate
Uniqueness
tert-Butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific halogen bonding interactions and undergo unique substitution reactions, making this compound valuable for targeted chemical synthesis and biological studies.
Eigenschaften
Molekularformel |
C15H17BrN2O2 |
|---|---|
Molekulargewicht |
337.21 g/mol |
IUPAC-Name |
tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18-9-13-7-10-4-5-12(16)6-11(10)8-17-13/h4-8H,9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
FXTCGYPVVXPULJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC=C2C=C(C=CC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


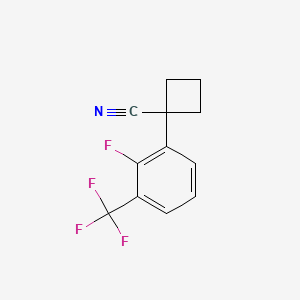




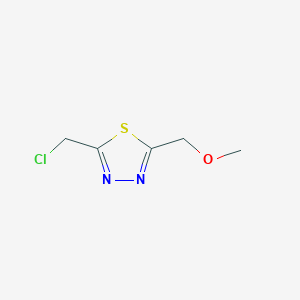

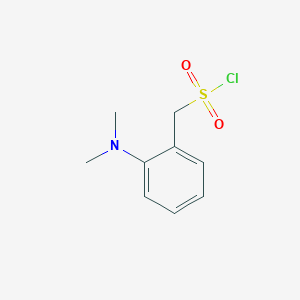
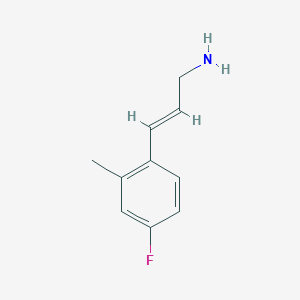
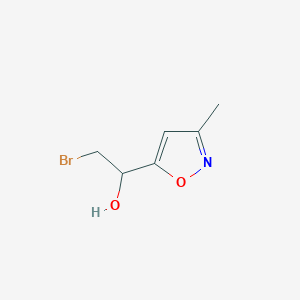
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

